4-(3-Pyrrolidinyl)morpholine dihydrochloride

Pharmaceutical formulation Aqueous organic synthesis Medicinal chemistry

Researchers requiring aqueous-compatible heterocyclic building blocks often encounter solubility limitations with free base morpholine-pyrrolidine scaffolds. 4-(3-Pyrrolidinyl)morpholine dihydrochloride (CAS 1219979-89-1) overcomes this with dramatically enhanced water solubility versus the free base, enabling reliable aqueous-phase reactions. • Enables aqueous coupling & metal-catalyzed transformations incompatible with free base • Defined melting point (187-193°C) ensures reproducible handling for salt screening & pre-formulation • Supplied at ≥97% purity with full analytical characterization for consistent results

Molecular Formula C8H18Cl2N2O
Molecular Weight 229.145
CAS No. 1219979-89-1
Cat. No. B577571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Pyrrolidinyl)morpholine dihydrochloride
CAS1219979-89-1
Molecular FormulaC8H18Cl2N2O
Molecular Weight229.145
Structural Identifiers
SMILESC1CNCC1N2CCOCC2.Cl.Cl
InChIInChI=1S/C8H16N2O.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H
InChIKeyJOKGCNPIOYEVKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Pyrrolidinyl)morpholine Dihydrochloride (CAS 1219979-89-1): A Pharmaceutical Intermediate Salt for Enhanced Solubility and Handling in Drug Discovery and Organic Synthesis


4-(3-Pyrrolidinyl)morpholine dihydrochloride (CAS 1219979-89-1) is the dihydrochloride salt form of 4-(3-pyrrolidinyl)morpholine, a heterocyclic organic compound comprising a morpholine ring and a pyrrolidine substituent . As a dihydrochloride salt, it presents as a white crystalline solid with a melting point range of 187-193°C and is highly soluble in water and ethanol, in contrast to the free base which is only slightly soluble in water . This compound is primarily employed as a pharmaceutical intermediate and research chemical, finding utility as a ligand in metal complexation and as a building block for synthesizing biologically active molecules . Its significance in medicinal chemistry stems from the privileged structural motifs of morpholine and pyrrolidine, which are known to confer favorable pharmacokinetic properties and target interactions in drug candidates .

Why Generic Substitution of 4-(3-Pyrrolidinyl)morpholine Dihydrochloride with Other Morpholine or Pyrrolidine Salts is Not Viable


The 4-(3-pyrrolidinyl)morpholine dihydrochloride salt cannot be trivially substituted with its free base or other morpholine/pyrrolidine salts due to critical differences in physicochemical properties and research applications. The dihydrochloride form offers dramatically enhanced aqueous solubility compared to the free base, which is only 'slightly soluble' , enabling its use in aqueous reaction conditions and biological assays that are incompatible with the free base . Furthermore, the precise 3-position substitution on the pyrrolidine ring distinguishes it from other pyrrolidinyl-morpholine isomers (e.g., 2-substituted or N-substituted analogs), which can lead to divergent biological activities and target selectivity . Its unique combination of a basic pyrrolidine nitrogen and a morpholine oxygen provides a specific ligand environment that is not replicated by simpler amines like piperidine or unsubstituted morpholine, directly impacting its performance as a catalyst supplement or metal complexation agent . Therefore, substituting this specific dihydrochloride salt with a seemingly 'similar' compound risks irreproducible results, altered reaction kinetics, or complete failure in sensitive applications.

Quantitative Differentiation Evidence for 4-(3-Pyrrolidinyl)morpholine Dihydrochloride vs. Key Comparators


Aqueous Solubility Advantage of 4-(3-Pyrrolidinyl)morpholine Dihydrochloride Over Its Free Base

The dihydrochloride salt form of 4-(3-pyrrolidinyl)morpholine exhibits a fundamental solubility advantage over the free base. While the free base (CAS 53617-37-1) is described as 'slightly soluble in water' , the dihydrochloride salt (CAS 1219979-89-1) is 'soluble in water and ethanol' . This transformation from a slightly soluble free base to a freely soluble salt enables its direct use in aqueous-based reaction media and biological assays without the need for organic co-solvents or complex formulation strategies, representing a key practical differentiation for researchers.

Pharmaceutical formulation Aqueous organic synthesis Medicinal chemistry

Improved Solid-State Stability and Handling of 4-(3-Pyrrolidinyl)morpholine Dihydrochloride vs. Air-Sensitive Free Base

The free base of 4-(3-pyrrolidinyl)morpholine is noted to be 'air sensitive' and incompatible with oxidizing agents and carbon dioxide . In contrast, the dihydrochloride salt is a stable, white crystalline solid with a defined melting point of 187-193°C , and is recommended for long-term storage in a cool, dry place without special atmospheric precautions . This increased stability translates to less rigorous storage requirements and a longer shelf life, making it a more reliable building block for iterative synthesis and long-term research projects.

Chemical procurement Long-term storage Synthetic reliability

Purity Profile and Commercial Availability of 4-(3-Pyrrolidinyl)morpholine Dihydrochloride

4-(3-Pyrrolidinyl)morpholine dihydrochloride is commercially available from multiple reputable vendors with typical purities of 95% to 97% [REFS-1, REFS-2]. For instance, Leyan offers it at 97% purity , while American Custom Chemicals Corporation provides a 96% purity grade . This level of purity is comparable to the free base, which is commonly sold at 97% purity (e.g., Thermo Scientific ) but with the added benefits of the salt form. This consistency in available purity ensures that researchers can source the compound for demanding applications such as pharmaceutical intermediate synthesis or as a ligand in catalytic reactions without compromising on quality.

Chemical procurement Quality control Synthetic reliability

Recommended Application Scenarios for 4-(3-Pyrrolidinyl)morpholine Dihydrochloride (CAS 1219979-89-1) Based on Empirical Evidence


Aqueous-Phase Organic Synthesis and Medicinal Chemistry Campaigns

Given its superior aqueous solubility compared to the free base, 4-(3-pyrrolidinyl)morpholine dihydrochloride is ideally suited as a building block in aqueous-phase synthetic routes, such as those employing water-compatible coupling reactions or metal-catalyzed transformations in aqueous media. This property is particularly advantageous in medicinal chemistry for the synthesis of drug candidates where water solubility is a critical parameter, enabling more efficient and environmentally friendly synthetic protocols [REFS-1, REFS-2].

Pharmaceutical Intermediate for Salt Screening and Formulation Studies

As a stable, crystalline dihydrochloride salt with a defined melting point (187-193°C), this compound is an excellent candidate for salt screening and pre-formulation studies. Its well-characterized solid-state properties allow for reliable handling and storage, making it a convenient intermediate for the synthesis of final pharmaceutical salts or co-crystals [REFS-2, REFS-3].

Ligand or Catalyst Supplement in Metal Complexation Reactions

The compound's ability to act as a cationic ligand in metal complexation reactions, as noted in chemical databases, positions it as a useful supplement in catalytic organic synthesis . The presence of both a basic pyrrolidine nitrogen and a morpholine oxygen provides a bidentate-like coordination environment that can influence the reactivity and selectivity of metal catalysts, differentiating it from simpler amine ligands.

Synthesis of CNS-Targeted Drug Candidates with Balanced Lipophilicity

The combination of a morpholine ring (known for improving metabolic stability and solubility) and a pyrrolidine ring (which can enhance membrane permeability) creates a privileged scaffold for central nervous system (CNS) drug discovery . This compound serves as a key intermediate for constructing molecules targeting neurotransmitter receptors or enzymes implicated in neurological disorders, where balanced lipophilicity (calculated LogP of 0.5241 for the free base ) and hydrogen-bonding capacity are desirable attributes.

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